1-(Diazomethyl)-4-nitrobenzene
Description
1-(Diazomethyl)-4-nitrobenzene (C₇H₅N₃O₂, MW: 179.14 g/mol) is a nitroaromatic compound featuring a diazomethyl (-CHN₂) substituent at the para position relative to the nitro group. This compound is synthesized via oxidation of hydrazine derivatives, such as 2-nitrobenzylidene-hydrazines, using activated manganese(IV) oxide, yielding the diazo functionality . Its structural identity is confirmed by ¹H NMR (δ 7.90–8.30 ppm for aromatic protons), ¹³C NMR (δ 120–150 ppm for aromatic carbons), and HRMS analysis .
The diazomethyl group confers high reactivity, enabling applications in C–C bond insertion reactions for homologation of benzyl bromides (e.g., synthesis of 1-(1-bromo-2-(4-methoxyphenyl)ethyl)-4-nitrobenzene in 57% yield) . It also serves as a precursor for caged luciferin derivatives in bioluminescence studies .
Properties
CAS No. |
19479-80-2 |
|---|---|
Molecular Formula |
C7H5N3O2 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
1-(diazomethyl)-4-nitrobenzene |
InChI |
InChI=1S/C7H5N3O2/c8-9-5-6-1-3-7(4-2-6)10(11)12/h1-5H |
InChI Key |
MNGYXDOGPIDUNU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=[N+]=[N-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=[N+]=[N-])[N+](=O)[O-] |
Other CAS No. |
19479-80-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-(diazomethyl)-4-nitrobenzene with structurally related nitroaromatic compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Structural Features |
|---|---|---|---|---|
| This compound | C₇H₅N₃O₂ | 179.14 | Diazomethyl, Nitro | Para-substituted, planar aromatic ring |
| 1-(Chloromethyl)-4-nitrobenzene | C₇H₆ClNO₂ | 185.58 | Chloromethyl, Nitro | Electrophilic chloromethyl group |
| 1-(Diphenylmethyl)-4-nitrobenzene | C₁₉H₁₅NO₂ | 289.33 | Diphenylmethyl, Nitro | Sterically hindered, bulky substituent |
| 1-(Ethanesulfonyl)-4-nitrobenzene | C₈H₉NO₄S | 215.22 | Ethanesulfonyl, Nitro | Sulfonyl electron-withdrawing group |
| 4-Nitro-4'-hydroxy-azobenzene | C₁₂H₉N₃O₃ | 243.22 | Azo (-N=N-), Nitro, Hydroxy | Conjugated azo linkage |
Key Observations :
- The diazomethyl group in the target compound is unique in its ability to participate in cycloaddition and insertion reactions, unlike the stable azo group in 4-nitro-4'-hydroxy-azobenzene .
- Chloromethyl and iodomethyl derivatives (e.g., 1-(iodomethyl)-4-nitrobenzene, C₇H₆INO₂) exhibit nucleophilic substitution reactivity due to halide leaving groups .
Reactivity Comparison:
- This compound :
- 1-(Chloromethyl)-4-nitrobenzene :
- Azo Derivatives (e.g., 4-Nitro-4'-hydroxy-azobenzene) :
Thermal and Stability Properties:
- Diazomethyl derivatives are thermally unstable due to the labile N₂ moiety, whereas sulfonyl (e.g., 1-(ethanesulfonyl)-4-nitrobenzene) and azo compounds exhibit higher thermal stability .
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